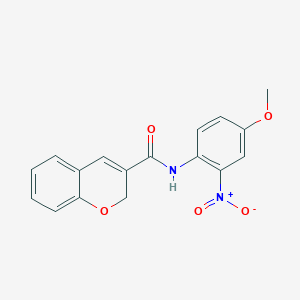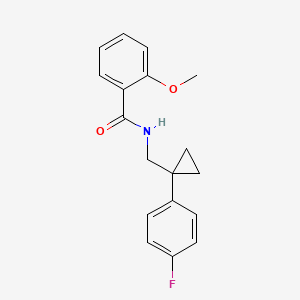
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, also known as JNJ-31020028, is a novel selective serotonin 2C (5-HT2C) receptor agonist. It has been studied for its potential use in the treatment of obesity and related metabolic disorders.
Mécanisme D'action
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is a selective agonist of 5-HT2C receptors, which are predominantly expressed in the brain. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which regulate appetite, satiety, and energy expenditure. (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to increase the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in the regulation of food intake and energy balance.
Biochemical and Physiological Effects:
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to reduce food intake and body weight gain in animal models. It also improves glucose metabolism and insulin sensitivity in obese and diabetic animals. These effects are believed to be mediated through its selective activation of 5-HT2C receptors in the brain. (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has also been shown to increase thermogenesis and energy expenditure in brown adipose tissue, which may contribute to its anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is its selectivity for 5-HT2C receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation is its relatively low potency compared to other 5-HT2C receptor agonists, which may limit its efficacy in clinical settings.
Orientations Futures
For the study of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine include further preclinical studies to elucidate its mechanism of action and potential therapeutic applications. Clinical trials are also needed to evaluate its safety and efficacy in humans. Other potential future directions include the development of more potent and selective 5-HT2C receptor agonists, as well as the investigation of combination therapies with other anti-obesity drugs.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine involves a multistep process starting from commercially available starting materials. The key step involves the coupling of 4-methylpyrimidin-2-amine with (1R,2R)-1-amino-2-cyclopentanone to form the desired product. The final compound is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. Preclinical studies have shown that it reduces food intake and body weight gain in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. These effects are believed to be mediated through its selective activation of 5-HT2C receptors in the brain.
Propriétés
IUPAC Name |
(1R,2R)-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-12-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSONCDXBMBGP-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2564421.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)

![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)
